1-(benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene
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Overview
Description
1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene typically involves multiple steps, starting with the functionalization of a benzene ringThe reaction conditions often include the use of bromine or a brominating agent, and a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions would be crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the bromine or ethylsulfanyl groups can be replaced by other electrophiles.
Nucleophilic Substitution: The benzyloxy group can be targeted in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the benzyloxy group.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sulfuric acid, nitric acid, and various nucleophiles such as alkoxides and amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield products with different substituents on the benzene ring, while nucleophilic substitution can produce a variety of benzyloxy derivatives .
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and ethylsulfanyl groups can engage in halogen bonding and sulfur-based interactions, respectively . These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-4-chloro-2-(ethylsulfanyl)benzene: Similar structure but with a chlorine atom instead of bromine.
1-(Benzyloxy)-4-bromo-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
1-(Benzyloxy)-4-bromo-2-(propylsulfanyl)benzene: Similar structure but with a propylsulfanyl group instead of ethylsulfanyl.
Uniqueness
1-(Benzyloxy)-4-bromo-2-(ethylsulfanyl)benzene is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties.
Properties
CAS No. |
2763755-76-4 |
---|---|
Molecular Formula |
C15H15BrOS |
Molecular Weight |
323.2 |
Purity |
95 |
Origin of Product |
United States |
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